

Structural Confirmation of N-(2-nitrophenyl)cyclopentanecarboxamide: A Comparative Analytical Guide

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Compound of Interest

Compound Name: N-(2-nitrophenyl)cyclopentanecarboxamide

Cat. No.: B10977035

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Executive Summary

For drug development professionals and synthetic chemists, confirming the absolute 3D conformation of small organic molecules is a critical quality control step. **N-(2-nitrophenyl)cyclopentanecarboxamide** presents a unique structural challenge: it features a highly flexible cyclopentyl ring coupled to a rigid, sterically hindered ortho-nitroanilide core.

While routine analytical techniques can confirm molecular weight and 2D connectivity, they often fail to capture the true solid-state conformation—specifically the puckering of the cyclopentane ring and the presence of conformation-locking intramolecular hydrogen bonds. This guide objectively compares standard analytical modalities against Single-Crystal X-ray Diffraction (SCXRD), detailing why SCXRD remains the gold standard for absolute structural confirmation.

Analytical Modalities Comparison

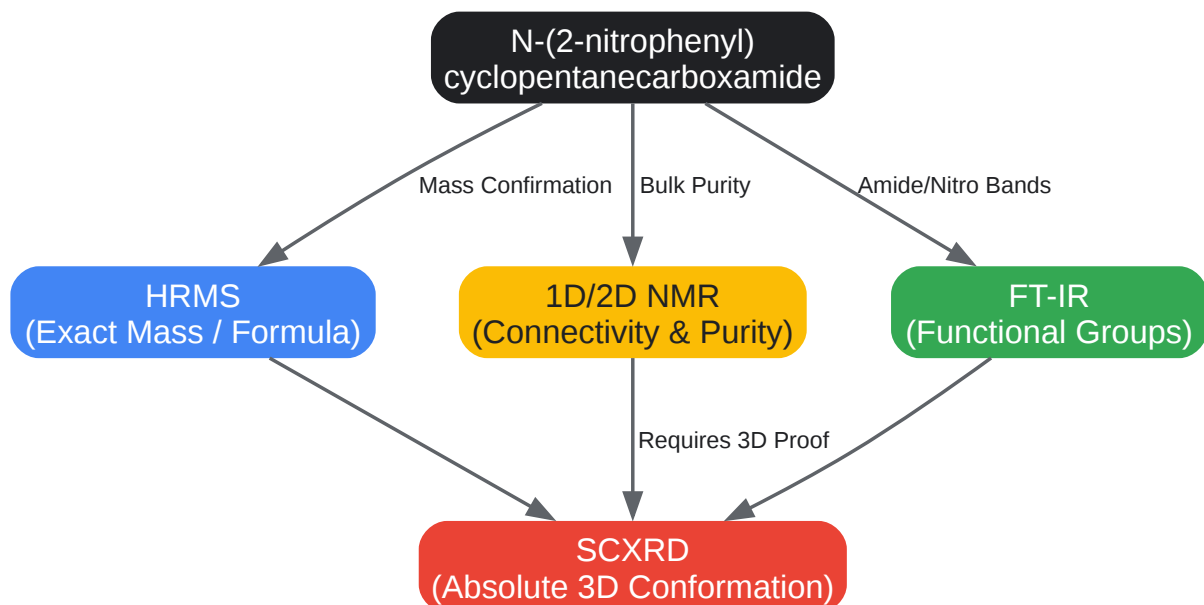
To validate the structure of a synthesized batch of **N-(2-nitrophenyl)cyclopentanecarboxamide**, researchers typically employ a suite of analytical tools. Below is a comparative analysis of these alternatives:

- **High-Resolution Mass Spectrometry (HRMS):** Provides the exact mass (calculated for $C_{12}H_{14}N_2O_3$, $[M+H]^+ = 235.1077$), confirming the empirical formula. However, it offers zero insight into 3D geometry or stereochemistry.
- **Nuclear Magnetic Resonance (NMR - 1H , ^{13}C , 2D NOESY):** Excellent for proving 2D atomic connectivity and bulk purity. While NOESY can suggest spatial proximity, the rapid dynamic flipping of the cyclopentyl ring in solution averages the signals, masking the true localized conformation.
- **Fourier-Transform Infrared Spectroscopy (FT-IR):** Identifies functional groups. A red-shifted N-H stretch (typically around $3200\text{--}3300\text{ cm}^{-1}$) strongly suggests hydrogen bonding. However, distinguishing between intermolecular (crystal packing) and intramolecular (internal) H-bonds requires complex, concentration-dependent dilution studies.
- **Single-Crystal X-ray Diffraction (SCXRD):** The definitive method. It yields absolute bond lengths, bond angles, and torsional constraints, unambiguously mapping the 3D electron density of the molecule in its solid state.

Comparative Performance Data

Analytical Parameter	HRMS	FT-IR	1D/2D NMR	SCXRD (Gold Standard)
Primary Output	Exact Mass / Formula	Functional Groups	2D Connectivity	Absolute 3D Coordinates
Conformational Resolution	None	Low (Inferred)	Medium (Time-averaged)	High (Static Solid-State)
H-Bonding Characterization	None	Inter vs. Intra ambiguous	Solvent-dependent	Exact Donor-Acceptor Distances
State of Matter	Gas phase	Solid / Liquid	Solution	Single Crystal (Solid)
Sample Requirement	< 1 mg (Destructive)	1-5 mg (Recoverable)	5-10 mg (Recoverable)	~0.1 mm Crystal (Recoverable)

Visualizing the Analytical Logic



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Figure 1: Analytical logic tree for structural confirmation, culminating in SCXRD as the definitive 3D method.

Deep Dive: SCXRD Workflow & Self-Validating Protocol

To achieve a publication-quality structural assignment, the SCXRD workflow must be executed with rigorous attention to causality. Every step in the protocol below is designed as a self-validating system to ensure maximum data integrity.

Step-by-Step Methodology

1. Crystallization (The Self-Validating Growth Step)

- Protocol: Dissolve 50 mg of synthesized **N-(2-nitrophenyl)cyclopentanecarboxamide** in a minimal volume of ethyl acetate. Carefully layer with hexane (1:3 ratio) in a loosely capped vial. Allow slow evaporation at 22°C over 72–96 hours.
- Causality: Slow diffusion and evaporation allow molecules to reversibly attach and detach from the growing crystal face. This minimizes the kinetic trapping of lattice defects, yielding high-quality, un-twinned single crystals suitable for high-resolution diffraction.

2. Cryogenic Mounting

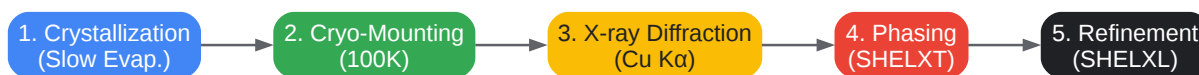
- Protocol: Select a pristine, block-like crystal (approx. $0.2 \times 0.2 \times 0.1$ mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.
- Causality: The Paratone oil freezes instantly, rigidly holding the crystal without applying mechanical stress. Cooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This sharpens high-angle diffraction spots, which is absolutely critical for resolving the exact electron density of the light hydrogen atom involved in the intramolecular H-bond.

3. X-ray Diffraction Data Collection

- Protocol: Utilize a diffractometer equipped with a Cu K α microfocus source ($\lambda = 1.54184 \text{ \AA}$) and a modern CMOS detector.
- Causality: For light-atom organic crystals (containing only C, H, N, O), Cu K α radiation provides significantly stronger anomalous dispersion and higher overall diffraction intensities compared to standard Mo K α radiation, ensuring a higher signal-to-noise ratio.

4. Structure Solution & Refinement

- Protocol: Solve the phase problem using dual-space methods via the SHELXT algorithm [2]. Refine the structure using full-matrix least-squares on F^2 via SHELXL [3].
- Self-Validation: The refinement is considered successful and self-validated when the final R_1 factor drops below 0.05 (5% error) and the Goodness-of-Fit (S) approaches 1.0. This statistically confirms that the theoretical structural model accurately represents the raw experimental diffraction data.



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Figure 2: Step-by-step SCXRD workflow from crystallization to structural refinement.

Structural Insights: What SCXRD Reveals

When the SCXRD data for **N-(2-nitrophenyl)cyclopentanecarboxamide** is fully refined, two critical conformational features are unambiguously confirmed—features that NMR and HRMS cannot definitively prove:

The Conformation-Locking Intramolecular Hydrogen Bond

The presence of the ortho-nitro group strongly dictates the solid-state geometry. SCXRD reveals that the amide N-H acts as a strong hydrogen bond donor to the oxygen atom of the adjacent nitro group (N-H \cdots O). This electrostatic interaction restricts rotation around the C(aryl)-N bond, forcing the amide plane to sit nearly perfectly coplanar with the nitrophenyl ring. This

coplanarity is a well-documented hallmark of ortho-nitroanilides, as observed in analogous crystal structures such as 2-chloro-N-(2-nitrophenyl)acetamide [1].

Cyclopentyl Ring Puckering

Unlike rigid, planar aromatic systems, the cyclopentane moiety is highly flexible. To alleviate torsional strain (Pitzer strain) between adjacent methylene protons, the ring cannot remain flat. SCXRD precisely maps the atomic coordinates, revealing that the ring adopts an envelope conformation. The specific carbon atom sitting at the "flap" of the envelope is positioned to minimize steric clashing with the rigid, coplanar amide carbonyl group.

References

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